molecular formula C20H20ClNO2 B14560147 2,6-Bis(phenylmethoxy)aniline;hydrochloride CAS No. 62000-11-7

2,6-Bis(phenylmethoxy)aniline;hydrochloride

Cat. No.: B14560147
CAS No.: 62000-11-7
M. Wt: 341.8 g/mol
InChI Key: JDTZTESJSKDNIR-UHFFFAOYSA-N
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Description

2,6-Bis(phenylmethoxy)aniline;hydrochloride is an organic compound with the molecular formula C20H20ClNO2. It is a derivative of aniline, where the hydrogen atoms at the 2 and 6 positions of the benzene ring are substituted with phenylmethoxy groups. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(phenylmethoxy)aniline;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with aniline as the starting material.

    Substitution Reaction: The hydrogen atoms at the 2 and 6 positions of the benzene ring in aniline are substituted with phenylmethoxy groups. This can be achieved through a nucleophilic substitution reaction using phenylmethanol and a suitable catalyst.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the substituted aniline with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance the reaction rate.

    Temperature Control: Maintaining optimal temperatures to favor the desired reaction.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(phenylmethoxy)aniline;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution Reactions: Reagents like halogens (Cl2, Br2) or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines or reduced forms.

    Substitution: Compounds with different functional groups replacing the phenylmethoxy groups.

Scientific Research Applications

2,6-Bis(phenylmethoxy)aniline;hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Bis(phenylmethoxy)aniline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

    Affect Cellular Pathways: Influence cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Aniline: The parent compound, which lacks the phenylmethoxy substitutions.

    2,6-Dimethoxyaniline: Similar structure but with methoxy groups instead of phenylmethoxy groups.

    2,6-Dichloroaniline: Substituted with chlorine atoms instead of phenylmethoxy groups.

Uniqueness

2,6-Bis(phenylmethoxy)aniline;hydrochloride is unique due to the presence of phenylmethoxy groups, which can significantly alter its chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific chemical reactions and applications.

Properties

CAS No.

62000-11-7

Molecular Formula

C20H20ClNO2

Molecular Weight

341.8 g/mol

IUPAC Name

2,6-bis(phenylmethoxy)aniline;hydrochloride

InChI

InChI=1S/C20H19NO2.ClH/c21-20-18(22-14-16-8-3-1-4-9-16)12-7-13-19(20)23-15-17-10-5-2-6-11-17;/h1-13H,14-15,21H2;1H

InChI Key

JDTZTESJSKDNIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC=C2)OCC3=CC=CC=C3)N.Cl

Origin of Product

United States

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